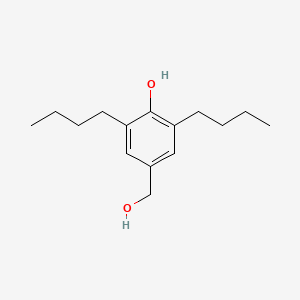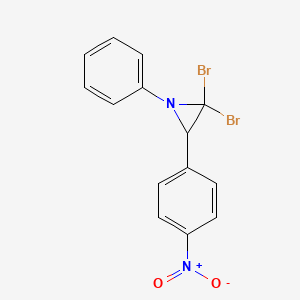
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrolone family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This method provides a high yield under mild reaction conditions . Another method involves the cyclization of α-amino ynones, which also results in the formation of pyrrolone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolone derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various pyrrolone and pyrrolidine derivatives, which have significant biological and chemical properties .
Scientific Research Applications
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. It acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It also inhibits specific enzymes and pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one include:
Isatin: Known for its anticancer and antiviral activities.
Isatisine: Exhibits antimicrobial properties.
Fascaplysin: A marine-derived compound with anticancer properties.
Tryptanthrin: Known for its anti-inflammatory and antimicrobial activities.
Duocarmycin: A potent anticancer agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its potential for use in a wide range of applications, from medicinal chemistry to industrial materials .
Properties
CAS No. |
92233-25-5 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
5-methoxy-1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C5H7NO2/c1-8-5-2-4(7)3-6-5/h2,6H,3H2,1H3 |
InChI Key |
YIUSKSXXTQJWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


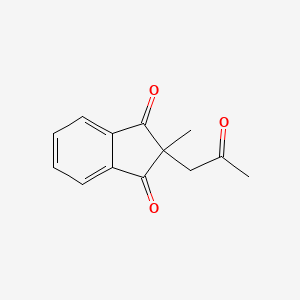

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
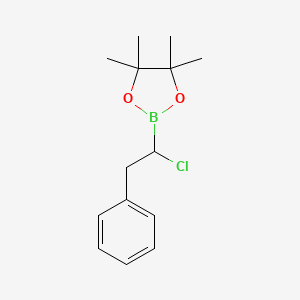
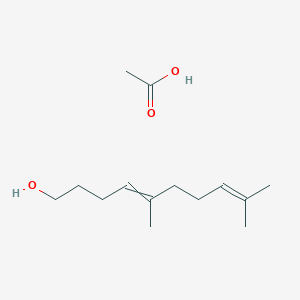
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
